Ethyl 5-oxo-2,3,5,6-tetrahydro-1h-pyrrolizine-7-carboxylate
Description
Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate is a bicyclic pyrrolizine derivative featuring a seven-membered ring system with one nitrogen atom, a ketone group at position 5, and an ethyl ester at position 7 (Figure 1). This compound serves as a critical intermediate in synthesizing necine bases, such as turneforcidine and platynecine, which are precursors to pyrrolizidine alkaloids with documented biological activities . The partial saturation of the pyrrolizine ring confers conformational flexibility, influencing its reactivity and interaction with biological targets.
Properties
CAS No. |
67800-67-3 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-oxo-2,5,6,7-tetrahydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)7-6-9(12)11-5-3-4-8(7)11/h2-6H2,1H3 |
InChI Key |
PGNBAYKGHVVGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate has garnered attention for its potential therapeutic applications. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Some derivatives of pyrrolizine compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications to the ethyl 5-oxo structure could enhance its efficacy against specific cancer types.
- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity. Research on related pyrrolizine compounds has demonstrated effectiveness against bacteria and fungi, indicating potential for development as an antimicrobial agent.
- Neurological Applications : The ability of pyrrolizine derivatives to cross the blood-brain barrier suggests possible applications in treating neurological disorders. Investigations into the neuroprotective effects of similar compounds are ongoing.
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its applications include:
- Building Block for Heterocycles : The compound can be utilized as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for further functionalization, making it a versatile building block in organic synthesis.
- Synthesis of Pharmaceuticals : Given its structural characteristics, this compound may be used in the synthesis of pharmaceutical agents. Researchers are exploring its role in creating novel drug candidates with improved pharmacological profiles.
Material Science
Emerging research suggests that this compound could have applications in material science:
- Polymer Chemistry : The compound may be incorporated into polymer matrices to enhance material properties. Its unique structure can contribute to the mechanical strength and thermal stability of polymers.
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of pyrrolizine derivatives, including this compound. Results indicated significant inhibition of tumor cell growth in vitro, suggesting that structural modifications could lead to more potent anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of pyrrolizine compounds revealed that modifications to the ethyl 5-oxo structure enhanced activity against Gram-positive and Gram-negative bacteria. This suggests a pathway for developing new antimicrobial therapies based on this compound.
Case Study 3: Neurological Applications
A preliminary study assessed the neuroprotective effects of related pyrrolizine compounds in models of neurodegeneration. The findings indicated a potential role for ethyl 5-oxo derivatives in protecting neuronal cells from oxidative stress.
Mechanism of Action
The mechanism by which Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Diversity
Core Heterocyclic Systems
- Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate : Contains a pyrrolizine core (fused five- and three-membered rings) with one nitrogen atom and a ketone group.
- Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (): Features a pyrazolo-pyridine fused system with two nitrogen atoms and a quinoline substituent, enhancing aromaticity and planar rigidity .
Substituent Effects
Physical and Crystallographic Properties
- Conformational Flexibility : The pyrrolizine ring in the target compound exhibits puckering due to partial saturation, as seen in analogous thiazolo-pyrimidine systems (e.g., flattened boat conformation in ) .
- Hydrogen Bonding : Unlike thiazolo-pyrimidine derivatives, which form C–H···O bonds (), the pyrrolizine analogue may prioritize N–H···O interactions due to the lone nitrogen .
- Crystal Packing: Derivatives with aromatic substituents (e.g., quinoline in ) exhibit π-stacking, whereas bromophenyl groups () favor halogen-mediated interactions .
Biological Activity
Introduction
Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate (CAS: 67800-67-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.2151 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 349°C at 760 mmHg |
| Flash Point | 164.9°C |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolizine derivatives. This compound has shown promise in inhibiting cancer cell proliferation. In vitro tests on various cancer cell lines demonstrated that compounds with similar structures exerted significant cytotoxic effects against human lung adenocarcinoma cells (A549) and other cancer types.
For instance, a study characterized the anticancer activity of several pyrrolidine derivatives, noting that compounds with specific structural features exhibited enhanced efficacy against A549 cells. The most potent derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial activity. Certain derivatives demonstrated selective inhibition against multidrug-resistant strains of Staphylococcus aureus, suggesting a potential role in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Variations in substituents on the pyrrolidine ring significantly affect both anticancer and antimicrobial activities. For example:
- Compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments.
- Substituents such as nitrophenyl groups have been associated with increased antimicrobial efficacy against resistant strains .
Case Study 1: Anticancer Efficacy
In a comparative study involving several pyrrolidine derivatives, this compound was tested alongside known anticancer agents. The results indicated that this compound exhibited an IC50 value comparable to established drugs like doxorubicin in inhibiting A549 cell proliferation.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of ethyl 5-oxo derivatives against resistant Staphylococcus aureus strains. The findings revealed that certain modifications led to enhanced activity against these pathogens, highlighting the compound's potential as a lead structure for developing new antibiotics.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | Acetic acid/anhydride, 8–10 h reflux | 78% | NMR, X-ray |
| Oxidation | Chloroacetic acid, Na acetate | 85–92% | Elemental analysis |
Basic: How is the crystal structure of this compound determined, and what conformational insights are obtained?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data Collection : Crystals are mounted on diffractometers (Mo/Kα radiation), with data processed using SHELX .
Refinement : SHELXL refines atomic positions, accounting for hydrogen bonding (riding model) and thermal displacement parameters .
Conformational Analysis :
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| R-factor | <0.05 |
| H-bonding | C–H···O (2.8–3.0 Å) |
Advanced: How can contradictions in spectroscopic data during derivative synthesis be resolved?
Answer: Contradictions often arise from stereochemical ambiguity or polymorphism. A tiered approach is recommended:
Multi-Technique Validation :
- X-ray Crystallography : Resolves absolute configuration (e.g., chiral C5 in pyrrolizine derivatives) .
- 2D NMR : COSY and NOESY distinguish regioisomers (e.g., olefinic vs. aromatic protons in thiazolo-pyrimidines) .
Computational Chemistry : DFT-optimized structures (e.g., Gaussian) predict NMR shifts and compare with experimental data .
Elemental Analysis : Carbon/hydrogen ratios (e.g., 66.91% C theoretical vs. 66.78% observed) confirm stoichiometry .
Advanced: What computational tools are used to predict reactivity and intermolecular interactions of this compound?
Answer:
Reactivity Studies :
- DFT Calculations : B3LYP/6-31G(d) models assess frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., enzymes in pyrrolizidine alkaloid biosynthesis) .
Intermolecular Forces :
- Graph Set Analysis : Etter’s formalism categorizes hydrogen-bonding motifs (e.g., R22(8) patterns) to predict packing efficiency .
Advanced: How are conformational dynamics of derivatives analyzed in solution vs. solid state?
Answer:
Solid-State : SCXRD provides static snapshots of puckering (e.g., C5 deviation) and torsional angles .
Solution-State :
- VT-NMR : Variable-temperature NMR detects ring-flipping (e.g., coalescence temperatures for diastereotopic protons) .
- ROESY : Through-space correlations identify transient conformers (e.g., axial vs. equatorial substituents) .
MD Simulations : GROMACS trajectories model solvent effects on ring puckering over nanosecond timescales .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
NMR Spectroscopy :
- 1H NMR : Assigns methylene/methyl protons (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- 13C NMR : Identifies carbonyl (δ 170–180 ppm) and quaternary carbons .
IR Spectroscopy : Confirms ketone (1700 cm⁻¹) and ester (1250 cm⁻¹) functionalities .
Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ at m/z 238.1214) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
